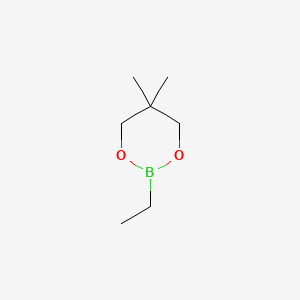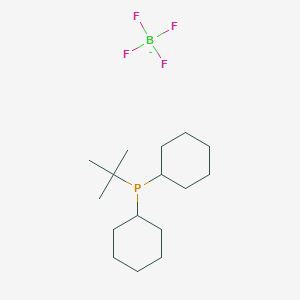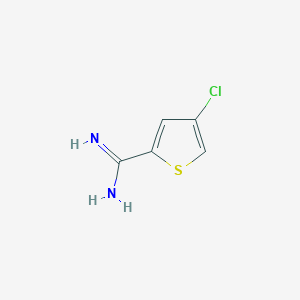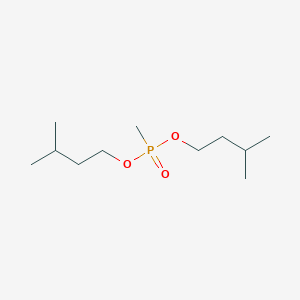
1-(4-Fluoro-1h-indol-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-1h-indol-3-yl)ethan-1-one is a synthetic organic compound belonging to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This particular compound features a fluorine atom at the 4-position of the indole ring, which can influence its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-1h-indol-3-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoroaniline and ethyl acetoacetate.
Formation of Indole Ring: The Fischer indole synthesis is a common method used. This involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.
Ketone Formation: The resulting intermediate undergoes cyclization and subsequent oxidation to form the desired ketone, this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the Fischer indole synthesis for large-scale operations. This includes:
Catalyst Optimization: Using more efficient and recyclable acid catalysts.
Reaction Conditions: Optimizing temperature, pressure, and solvent systems to maximize yield and purity.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Fluoro-1h-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-(4-Fluoro-1h-indol-3-yl)ethanoic acid.
Reduction: 1-(4-Fluoro-1h-indol-3-yl)ethanol.
Substitution: Various substituted indoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-1h-indol-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of dyes, pigments, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoro-1h-indol-3-yl)ethan-1-one depends on its interaction with biological targets:
Molecular Targets: It may interact with enzymes, receptors, or DNA, influencing various biological pathways.
Pathways Involved: The compound could modulate signaling pathways involved in cell growth, apoptosis, or immune response, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
1-(1H-Indol-3-yl)ethan-1-one: Lacks the fluorine atom, which can significantly alter its reactivity and biological activity.
1-(4-Chloro-1H-indol-3-yl)ethan-1-one: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.
Uniqueness: 1-(4-Fluoro-1h-indol-3-yl)ethan-1-one is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and ability to form hydrogen bonds. These properties make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H8FNO |
|---|---|
Peso molecular |
177.17 g/mol |
Nombre IUPAC |
1-(4-fluoro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H8FNO/c1-6(13)7-5-12-9-4-2-3-8(11)10(7)9/h2-5,12H,1H3 |
Clave InChI |
VZLRGKISWAFVBR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CNC2=C1C(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12099970.png)





![8a-[3-[4-Acetyloxy-5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12100013.png)
![Phenol, 3,5-dimethyl-4-[(4-nitrophenyl)azo]-](/img/structure/B12100015.png)



![hexaethyl 2,7,12,17,22,27-hexaoxa-4,5,14,15,24,25,33,34,37,38,41,42-dodecazaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetraconta-1(30),3,5,8(40),9,11(39),13,15,18,20,23(34),24,26(33),28,31,35,37,41-octadecaene-9,19,29,31,35,39-hexacarboxylate](/img/structure/B12100055.png)
![17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12100062.png)
